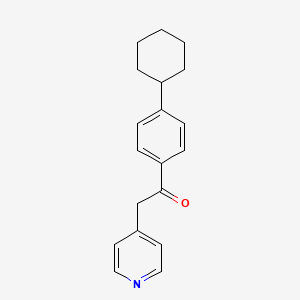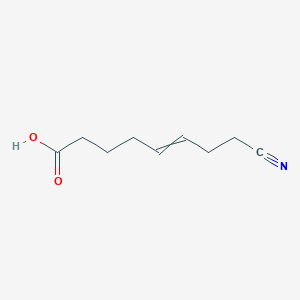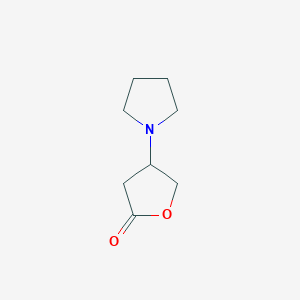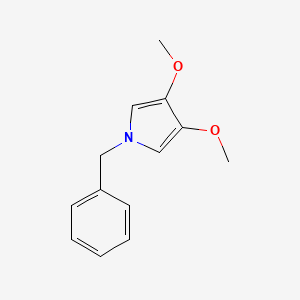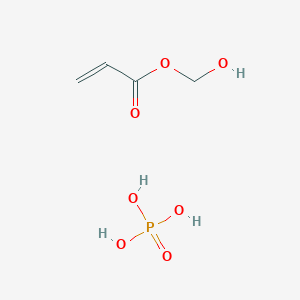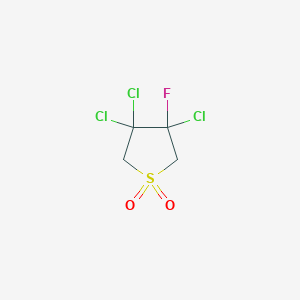
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione is a chemical compound that belongs to the class of thiolane derivatives This compound is characterized by the presence of three chlorine atoms, one fluorine atom, and a thiolane ring with a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with chlorinating and fluorinating agents. One common method includes the use of sulfur dichloride and fluorine gas under controlled conditions to introduce the chlorine and fluorine atoms into the thiolane ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Compounds with substituted functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to penetrate biological membranes, making it a potent agent in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4-Trichloro-4-(pentachloroethoxy)-1lambda~6~-thiolane-1,1-dione
- Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
- Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-
Uniqueness
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione is unique due to its specific arrangement of chlorine and fluorine atoms on the thiolane ring. This unique structure imparts distinct chemical properties, such as higher reactivity and stability, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
206362-76-7 |
|---|---|
Fórmula molecular |
C4H4Cl3FO2S |
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
3,3,4-trichloro-4-fluorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H4Cl3FO2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2 |
Clave InChI |
LJEIIIWAHVEMKR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)(Cl)Cl)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


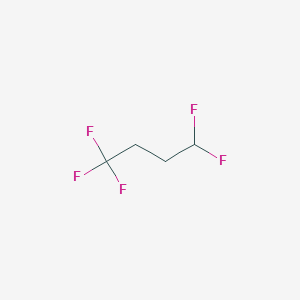
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)


![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
